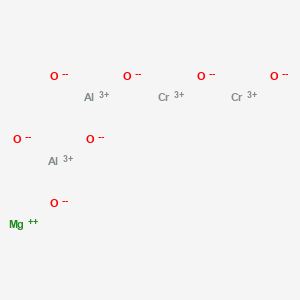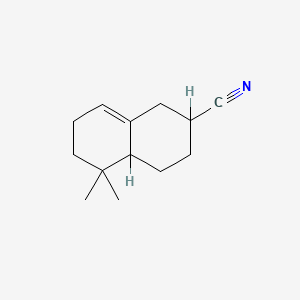
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core and dimethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile typically involves the hydrogenation of dimethylnaphthalene derivatives under high pressure and temperature conditions. The reaction is catalyzed by metals such as palladium or platinum. The nitrile group is introduced through a subsequent reaction involving cyanation, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites of various proteins, modulating their function and leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene: Shares the octahydro-naphthalene core but with different substitutions.
Uniqueness
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is unique due to its specific combination of the octahydro-naphthalene core and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51178-98-4 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12H,3,5-8H2,1-2H3 |
InChI-Schlüssel |
JUUZDVBXYRAYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=C2C1CCC(C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


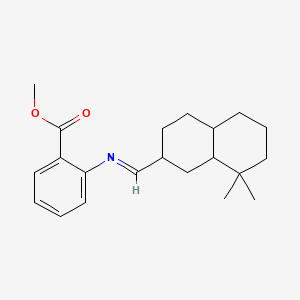
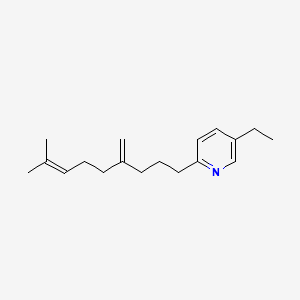


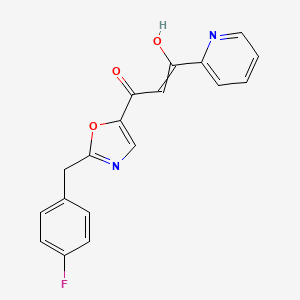




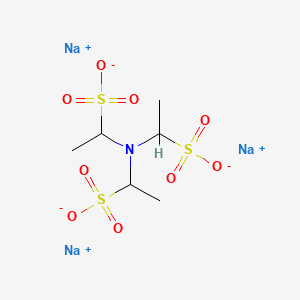
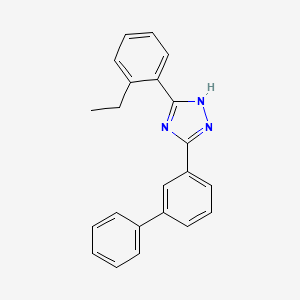
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
